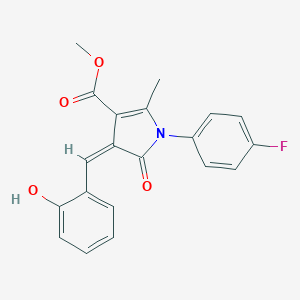![molecular formula C18H19N3O2 B299125 (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B299125.png)
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione, also known as E-64d, is a potent inhibitor of cysteine proteases. E-64d has been widely used in scientific research for its ability to inhibit lysosomal cathepsins, which are important in a variety of biological processes, including protein degradation, antigen processing, and apoptosis.
Mecanismo De Acción
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a potent inhibitor of cysteine proteases, including cathepsins B, L, and S. It works by irreversibly binding to the active site of these enzymes, preventing them from cleaving their substrates. This compound is a covalent inhibitor, meaning that it forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme. This irreversible binding makes this compound a very potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the degradation of extracellular matrix proteins, such as collagen and elastin, by cathepsins B and L. It has also been shown to inhibit the processing of antigens by cathepsins S and L, which are important for the activation of T cells. In addition, this compound has been shown to induce apoptosis in cancer cells by inhibiting the lysosomal degradation of pro-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, making it useful for studying the role of these enzymes in various biological processes. It is also a covalent inhibitor, meaning that it forms a stable bond with the active site of the enzyme, making it a very potent inhibitor. However, this compound has some limitations for lab experiments. It is not specific to a particular cysteine protease, meaning that it can inhibit multiple enzymes at once. This can make it difficult to determine the specific role of a particular enzyme in a biological process. In addition, this compound is an irreversible inhibitor, meaning that it cannot be removed from the enzyme once it has bound to it.
Direcciones Futuras
There are several future directions for the use of (5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione in scientific research. One direction is the development of more specific inhibitors of cysteine proteases. This would allow researchers to study the role of individual enzymes in biological processes, without the potential for off-target effects. Another direction is the use of this compound in the treatment of lysosomal storage diseases. This compound has been shown to reduce the accumulation of undegraded substrates in lysosomes, making it a potential therapeutic agent for these diseases. Finally, this compound could be used in the development of new cancer therapies. Its ability to induce apoptosis in cancer cells by inhibiting the lysosomal degradation of pro-apoptotic proteins makes it a promising candidate for further study.
Métodos De Síntesis
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is synthesized from L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane (E-64), which is obtained from the reaction of L-trans-epoxysuccinyl-leucylamido(3-methylbutane) with guanidine hydrochloride. E-64 is then reacted with 4-ethylphenylhydrazine and sodium methoxide to produce this compound. The final product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione has been widely used in scientific research as an inhibitor of lysosomal cathepsins. It has been shown to inhibit cathepsin B, L, and S, as well as other cysteine proteases. This compound has been used in studies of protein degradation, antigen processing, and apoptosis. It has also been used in studies of lysosomal storage diseases, such as Gaucher's disease and Niemann-Pick disease, where it has been shown to reduce the accumulation of undegraded substrates in lysosomes.
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O2/c1-4-13-5-7-15(8-6-13)21-11(2)9-14(12(21)3)10-16-17(22)20-18(23)19-16/h5-10H,4H2,1-3H3,(H2,19,20,22,23)/b16-10- |
Clave InChI |
BMJVXMQVWCVIEM-YBEGLDIGSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N3)C |
SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)

![4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B299044.png)
![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299046.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)
![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)

![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)
